molecular formula C19H22ClN3O B5494646 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide

4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide

Cat. No. B5494646
M. Wt: 343.8 g/mol
InChI Key: AAMRDGPAVXOIEU-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

The exact mechanism of action of 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have analgesic effects by modulating the levels of various neurotransmitters involved in pain perception. In addition, it has been shown to have antipsychotic and antidepressant effects by modulating the levels of dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide in lab experiments is its wide range of potential therapeutic applications. It has also been found to have low toxicity and high selectivity for its target receptors. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its availability for some researchers.

Future Directions

There are several future directions for the study of 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide. One potential direction is the development of more efficient synthesis methods to reduce the cost of producing this compound. Another direction is the further investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, the development of more selective and potent analogs of this compound may lead to the discovery of new therapeutic agents with enhanced efficacy and fewer side effects.
Conclusion:
In conclusion, 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide is a promising compound with a wide range of potential therapeutic applications. Its mechanism of action involves the modulation of various neurotransmitters and enzymes involved in neurological and inflammatory processes. While it has several advantages for lab experiments, such as low toxicity and high selectivity, its relatively high cost may limit its availability for some researchers. However, with further research and development, this compound may lead to the discovery of new and more effective therapeutic agents.

Synthesis Methods

The synthesis of 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide involves the reaction of 3-chlorobenzoyl chloride with 2,4-dimethylaniline in the presence of triethylamine to form 3-(2,4-dimethylphenyl)-3-chloropropanoic acid. The resulting acid is then reacted with piperazine in the presence of N,N-dimethylformamide to form the final product.

Scientific Research Applications

4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, antipsychotic, and antidepressant properties. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-14-6-7-18(15(2)12-14)21-19(24)23-10-8-22(9-11-23)17-5-3-4-16(20)13-17/h3-7,12-13H,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMRDGPAVXOIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide

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